molecular formula C6H6N2O3 B1405503 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid CAS No. 1215973-31-1

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B1405503
CAS No.: 1215973-31-1
M. Wt: 154.12 g/mol
InChI Key: GZMFIQIOTMAYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .


Synthesis Analysis

Oxadiazoles have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are sought .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical and Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Scientific Research Applications

Insecticidal Activities A study synthesized 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles and evaluated their insecticidal activities against armyworms. The synthesis involved a two-step reaction from hydrazide and aroyl chlorides (Shi et al., 2000).

Biological Activity of Derivatives Research on novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid, including structural confirmation and evaluation for biological activity, highlights the diverse potential applications of these compounds (Rao et al., 2019).

Synthesis and Derivative Preparation A study describes the synthesis of 5-substituted-1,2,4-oxadiazol-2-carboxylic acid derivatives and further derivatives from 1,3,4-oxadiazol-2-carboxethyl esters (Dost et al., 1985).

Anti-HIV Activity Compounds synthesized as 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles were screened for their inhibitory activity against HIV-1 and HIV-2, with one compound showing moderate in vitro activity (Khan et al., 2012).

Solvent-Free Synthesis Method A solvent-free and microwave-promoted synthesis method for 2,5-diaryl-1,3,4-oxadiazoles was developed, offering advantages like short reaction time and no environmental pollution (An-guo, 2009).

Halogen Effects in Synthesis A study explored the effects of different halogens in the Robinson–Gabriel type reaction of cyclopropanecarboxylic acid N′-substituted-hydrazides, yielding 2-cyclopropyl-5-substituted-[1,3,4]-oxadiazoles (Yang & Shi, 2005).

Structure-Activity Relationships The synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles and their evaluation for insect growth regulatory activity against armyworm larvae was conducted, with quantitative structure-activity relationships explored (Shi et al., 2001).

Synthetic Trends and Applications Several studies provide insights into the synthesis and applications of 1,3,4-oxadiazole-based compounds, revealing their significant role in various medicinal fields, including antibacterial, antifungal, anticonvulsant, antiviral, antidiabetic, and antimalarial potentials (Verma et al., 2017), (Jafari et al., 2017).

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by binding to it and triggering a signaling cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMFIQIOTMAYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 2
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 3
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 4
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 5
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.